molecular formula C28H30ClNO3 B13440043 [4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenyl] acetate

[4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenyl] acetate

Cat. No.: B13440043
M. Wt: 464.0 g/mol
InChI Key: KQDNMGGVEZLLCJ-DQSJHHFOSA-N
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Description

[4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenyl] acetate is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of a chloro-substituted phenyl group and a diethylaminoethoxy group attached to a phenylethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenyl] acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with 4-[2-(diethylamino)ethoxy]benzaldehyde in the presence of a base such as sodium hydroxide to form the intermediate compound.

    Condensation reaction: The intermediate is then subjected to a condensation reaction with phenylacetic acid in the presence of a catalyst such as p-toluenesulfonic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenyl] acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylacetates.

Scientific Research Applications

[4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenyl] acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenyl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [4-[2-(Diethylamino)ethoxy]phenyl}(phenyl)methanone
  • 4-(Dimethylamino)phenylmethanone
  • 4-Methoxy-3-nitro-phenylmethanone

Uniqueness

[4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenyl] acetate is unique due to its specific substitution pattern and the presence of both chloro and diethylaminoethoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C28H30ClNO3

Molecular Weight

464.0 g/mol

IUPAC Name

[4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenyl] acetate

InChI

InChI=1S/C28H30ClNO3/c1-4-30(5-2)19-20-32-25-15-11-22(12-16-25)27(28(29)24-9-7-6-8-10-24)23-13-17-26(18-14-23)33-21(3)31/h6-18H,4-5,19-20H2,1-3H3/b28-27-

InChI Key

KQDNMGGVEZLLCJ-DQSJHHFOSA-N

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=C(C=C3)OC(=O)C

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)OC(=O)C

Origin of Product

United States

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